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molecular formula C9H7F3O2 B3366170 2,4,5-Trifluoro-3,6-dimethyl-benzoic acid CAS No. 132630-87-6

2,4,5-Trifluoro-3,6-dimethyl-benzoic acid

Cat. No. B3366170
M. Wt: 204.15 g/mol
InChI Key: ZWRWRGOJQGCKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211375B1

Procedure details

70 ml of 1.69M n-hexane solution of n-butyllithium was added dropwise to solution of 18 ml of diisopropylamine in 75 ml of tetrahydrofuran at −65 ° C. under nitrogen stream, and the mixture was stirred at the same temperature for 15 minutes. To the solution was added dropwise solution of 9.5 g of 2,4,5-trifluoro-3-methylbenzoic acid in 75 ml of tetrahydrofuran at −60° C., and the mixture was stirred at the same temperature for 15 minutes. To the solution was added dropwise 9.5 ml of methyl iodide at −70° C., and the mixture was stirred at the same temperature for 30 minutes and overnight at room temperature. Diethylether and water were added for separation, and the aqueous layer was collected. The aqueous layer was acidified by adding conc. hydrochloric acid, and extracted with diethylether. The organic layer was dried over ahnydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 6.6 g of the title compound.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[C:22]([CH3:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].CI>O1CCCC1.O.C(OCC)C.CCCCCC>[F:13][C:14]1[C:22]([CH3:23])=[C:21]([F:24])[C:20]([F:25])=[C:19]([CH3:1])[C:15]=1[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1C)F)F
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 minutes and overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
ADDITION
Type
ADDITION
Details
by adding conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over ahnydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=C(C(=C1C)F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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